molecular formula C11H11Cl2N3O B5845185 2,2-dichloro-1-methyl-N'-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide

2,2-dichloro-1-methyl-N'-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide

Cat. No.: B5845185
M. Wt: 272.13 g/mol
InChI Key: QZDAXTJITARKAO-GIDUJCDVSA-N
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Description

2,2-Dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide is a chemical compound with the molecular formula C11H11Cl2N3O It is characterized by the presence of a cyclopropane ring substituted with two chlorine atoms and a methyl group, along with a hydrazide functional group linked to a pyridine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide typically involves the following steps:

  • Formation of the cyclopropane ring : The cyclopropane ring can be synthesized through the reaction of a suitable precursor, such as 1,1-dichloro-2-methylpropane, with a base like sodium hydride.
  • Introduction of the hydrazide group : The hydrazide group is introduced by reacting the cyclopropane derivative with hydrazine hydrate under reflux conditions.
  • Condensation with pyridine-3-carbaldehyde : The final step involves the condensation of the hydrazide intermediate with pyridine-3-carbaldehyde in the presence of an acid catalyst, such as acetic acid, to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide can undergo various types of chemical reactions, including:

  • Oxidation : The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
  • Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
  • Substitution : The chlorine atoms on the cyclopropane ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in acidic or neutral conditions.
  • Reduction : Sodium borohydride in methanol or ethanol.
  • Substitution : Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
  • Oxidation : Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduction : Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
  • Substitution : Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,2-Dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide has several scientific research applications, including:

  • Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
  • Biology : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
  • Medicine : Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
  • Industry : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds:

  • 2,2-Dichloro-1-methyl-N’-[(E)-phenylmethylene]cyclopropanecarbohydrazide
  • 2,2-Dichloro-1-methyl-N’-[1-(4-propoxyphenyl)propylidene]cyclopropanecarbohydrazide
  • 2,2-Dichloro-1-methyl-N’-[1-(2-phenylethyl)-4-piperidinylidene]cyclopropanecarbohydrazide

Uniqueness: 2,2-Dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to similar compounds with different aromatic or aliphatic substituents

Properties

IUPAC Name

2,2-dichloro-1-methyl-N-[(E)-pyridin-3-ylmethylideneamino]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O/c1-10(7-11(10,12)13)9(17)16-15-6-8-3-2-4-14-5-8/h2-6H,7H2,1H3,(H,16,17)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDAXTJITARKAO-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1(Cl)Cl)C(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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